(3-(2-Hydroxyethyl)phenyl)boronic acid
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Overview
Description
(3-(2-Hydroxyethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its phenyl ring substituted with a hydroxyethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethylene oxide under controlled conditions. The reaction proceeds via the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: (3-(2-Hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
(3-(2-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is employed in the development of sensors and probes for detecting biomolecules, such as glucose and other saccharides.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism of action of (3-(2-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as sensing and separation technologies. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions, allowing for controlled binding and release of target molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the hydroxyethyl group, making it less versatile in certain applications.
(4-Hydroxyphenyl)boronic Acid: Contains a hydroxyl group on the phenyl ring, but not the hydroxyethyl substituent.
(3-Hydroxyphenyl)boronic Acid: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
Uniqueness: (3-(2-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and allows for additional functionalization. This makes it particularly valuable in applications requiring specific interactions with diol-containing molecules, such as in the development of sensors and advanced materials.
Properties
IUPAC Name |
[3-(2-hydroxyethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYFWQBJAJDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610676 |
Source
|
Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-32-5 |
Source
|
Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Hydroxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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